The sigma-1 receptor was first identified in 1976 and has since been characterized as a unique receptor distinct from traditional opioid receptors. It has been implicated in various physiological processes, including modulation of ion channels and neurotransmitter systems . The mu-opioid receptor, on the other hand, is part of the opioid receptor family and is involved in mediating the effects of endogenous opioids like endorphins as well as exogenous opioids like morphine.
The synthesis of sigma-1 receptor/mu-opioid receptor modulator 1 typically involves multi-step organic synthesis techniques. One common approach includes:
The molecular structure of sigma-1 receptor/mu-opioid receptor modulator 1 includes a complex arrangement that allows for interaction with both receptors. The sigma-1 receptor has been shown to adopt a homotrimeric configuration with a single transmembrane helix at its amino terminus and a cupin-fold β-barrel body containing the ligand-binding site .
Key data points include:
The reactions involved in synthesizing sigma-1 receptor/mu-opioid receptor modulator 1 include:
Each reaction step requires careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The mechanism of action for sigma-1 receptor/mu-opioid receptor modulator 1 involves dual modulation:
Key physical and chemical properties of sigma-1 receptor/mu-opioid receptor modulator 1 include:
Data from various studies indicate that modifications can significantly alter these properties, impacting both pharmacokinetics and pharmacodynamics.
Sigma-1 receptor/mu-opioid receptor modulator 1 has several promising applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1